2-methyl-6-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3(2H)-one
Descripción
2-methyl-6-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core fused with a morpholino-substituted pyrrolopyrimidine moiety.
Propiedades
IUPAC Name |
2-methyl-6-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-20-14(23)3-2-12(19-20)15(24)22-9-11-8-17-16(18-13(11)10-22)21-4-6-25-7-5-21/h2-3,8H,4-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBUQQICEYCLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-methyl-6-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3(2H)-one belongs to a class of heterocyclic compounds that exhibit significant biological activities. These compounds are of particular interest in medicinal chemistry due to their potential therapeutic applications, particularly in oncology and other proliferative disorders. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.36 g/mol. The structure features a pyridazine core linked to a morpholino group and a pyrrolo-pyrimidine moiety, which are critical for its biological activity.
Research indicates that the compound acts primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been shown to inhibit Focal Adhesion Kinase (FAK) and Pyk2 , which are essential for cell proliferation and survival. This inhibition can lead to:
- Antiproliferative Effects : By disrupting signaling pathways that promote cell division.
- Anti-invasive Properties : Reducing the ability of cancer cells to invade surrounding tissues.
- Anti-apoptotic Effects : Preventing programmed cell death in cancer cells, thus promoting their survival under stress conditions.
Antitumor Activity
Several studies have demonstrated the antitumor potential of this compound. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (renal cancer) cells, with IC50 values indicating potent activity (values typically below 10 µM) .
- Mechanistic Insights : The compound's ability to inhibit FAK/Pyk2-mediated signaling was linked to reduced tumor growth and metastasis in preclinical models .
Other Biological Activities
In addition to its antitumor effects, the compound has shown promise in other areas:
- Antimicrobial Activity : Related derivatives have demonstrated antimicrobial properties against various pathogens .
- Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory pathways, providing potential benefits in inflammatory diseases .
Case Studies
- Study on Antitumor Effects :
-
Mechanistic Study :
- Research focusing on the inhibition of ATR kinase by related pyrrolo-pyrimidine derivatives highlighted the importance of structural modifications in enhancing biological activity. These findings suggest that similar modifications could be applied to optimize 2-methyl-6-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3(2H)-one for improved therapeutic outcomes .
Data Table: Biological Activity Overview
Comparación Con Compuestos Similares
Comparison with Structural Analogs
The compound’s structural complexity differentiates it from simpler pyridazinone derivatives. Below is a systematic comparison with structurally related compounds, focusing on synthesis, substituent effects, and biological relevance.
Substituent Analysis
The pyridazinone core is a common feature among analogs, but substituents at the 2- and 6-positions critically influence activity and solubility.
- Target compound: 2-position: Methyl group (electron-donating, enhances metabolic stability). 6-position: 2-Morpholino-pyrrolopyrimidine carbonyl group (bulky, polar substituent; improves solubility and target binding via hydrogen bonding) .
- Analog 3a-3h (from ): 2-position: Varied substituents (e.g., methyl, ethyl, benzyl). 6-position: Phenyl group (hydrophobic, reduces solubility compared to morpholino-pyrrolopyrimidine).
Physicochemical Properties
| Property | Target Compound | Analog 3a (2-Methyl) | Analog 3h (2-Benzyl) |
|---|---|---|---|
| Molecular Weight | ~430 g/mol | 220 g/mol | 296 g/mol |
| LogP (Predicted) | 1.8 (moderate lipophilicity) | 2.5 | 3.9 |
| Aqueous Solubility | High (due to morpholine) | Low | Very low |
Research Implications
The morpholino-pyrrolopyrimidine substituent in the target compound addresses key limitations of simpler pyridazinones, such as poor solubility and lack of target specificity. However, synthetic complexity and cost remain challenges. Future studies should explore:
- Structure-activity relationships (SAR) of pyrrolopyrimidine substitutions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
